7-Hydroxyquinoline-4-carboxylic acid

Catalog No.
S3314996
CAS No.
1017969-32-2
M.F
C10H7NO3
M. Wt
189.17
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Hydroxyquinoline-4-carboxylic acid

CAS Number

1017969-32-2

Product Name

7-Hydroxyquinoline-4-carboxylic acid

IUPAC Name

7-hydroxyquinoline-4-carboxylic acid

Molecular Formula

C10H7NO3

Molecular Weight

189.17

InChI

InChI=1S/C10H7NO3/c12-6-1-2-7-8(10(13)14)3-4-11-9(7)5-6/h1-5,12H,(H,13,14)

InChI Key

FJKFEWHKAMIACS-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN=C2C=C1O)C(=O)O

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1O)C(=O)O

7-Hydroxyquinoline-4-carboxylic acid is an organic compound characterized by the molecular formula C10H7NO3C_{10}H_{7}NO_{3}. It features a quinoline backbone with a hydroxyl group at the seventh position and a carboxylic acid group at the fourth position. This compound is notable for its potential applications in pharmaceuticals, particularly due to its biological activities and ability to form chelates with metal ions, which can enhance its therapeutic efficacy.

Typical of carboxylic acids and hydroxylated compounds. Some significant reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of other quinoline derivatives.
  • Metal Complexation: The hydroxyl and carboxylic groups can coordinate with metal ions, forming stable complexes that are useful in catalysis and medicinal chemistry.

Research has indicated that 7-hydroxyquinoline-4-carboxylic acid exhibits various biological activities, including:

  • Antimicrobial Properties: It has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
  • Antioxidant Activity: The compound's structure allows it to scavenge free radicals, potentially offering protective effects against oxidative stress.
  • Metal Chelation: Its ability to chelate metals may contribute to its therapeutic effects in conditions related to metal overload, such as Wilson's disease.

Several synthesis methods for 7-hydroxyquinoline-4-carboxylic acid have been documented:

  • Pfitzinger Reaction: This classical method involves the reaction of isatin derivatives with enaminones or other nucleophiles in aqueous media, leading to quinoline derivatives including 7-hydroxyquinoline-4-carboxylic acid .
  • Palladium-Catalyzed Carbonylation: A more recent method employs palladium catalysts to convert 4-chloro-7-methoxyquinoline into 7-hydroxyquinoline-4-carboxylic acid through a series of hydrolysis and demethylation reactions .
  • Rearrangement Reactions: Another synthetic route involves starting from 6-bromoisatin and reacting it with pyruvic acid to generate intermediates that are subsequently transformed into the target compound .

7-Hydroxyquinoline-4-carboxylic acid has several applications across different fields:

  • Pharmaceuticals: Due to its antimicrobial and antioxidant properties, it is being explored for use in drug formulations.
  • Analytical Chemistry: It is used as a reagent for detecting metal ions in various analytical techniques due to its chelating properties.
  • Agriculture: Potential applications include its use as a biopesticide or plant growth regulator based on its biological activity.

Studies on the interaction of 7-hydroxyquinoline-4-carboxylic acid with various metal ions have revealed that it can form stable complexes with transition metals such as copper and zinc. These interactions are significant for understanding its pharmacological properties and potential uses in treating metal-related disorders. The chelation process enhances the solubility and bioavailability of the metal ions involved.

Several compounds share structural similarities with 7-hydroxyquinoline-4-carboxylic acid, including:

Compound NameStructural FeaturesUnique Aspects
2-Hydroxyquinoline-4-carboxylic acidHydroxyl group at position 2 instead of 7Exhibits different biological activities
8-Hydroxyquinoline-4-carboxylic acidHydroxyl group at position 8Known for its strong chelating ability
6-Hydroxyquinoline-4-carboxylic acidHydroxyl group at position 6May have distinct pharmacological profiles

These compounds differ primarily in the position of the hydroxyl group on the quinoline ring, affecting their chemical reactivity and biological activity. The unique positioning of the hydroxyl group in 7-hydroxyquinoline-4-carboxylic acid contributes significantly to its specific properties and applications in medicinal chemistry.

XLogP3

1.5

Other CAS

1017969-32-2

Dates

Modify: 2023-08-19

Explore Compound Types